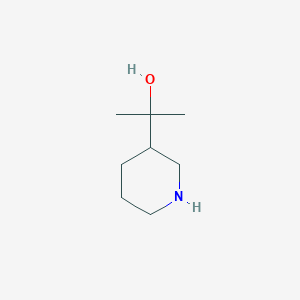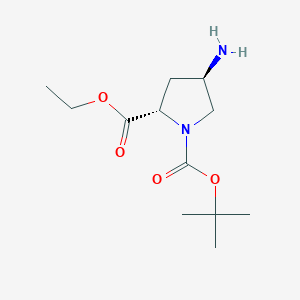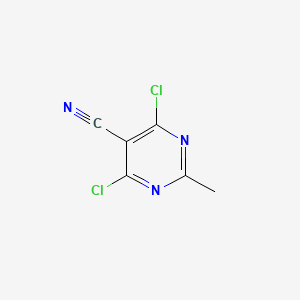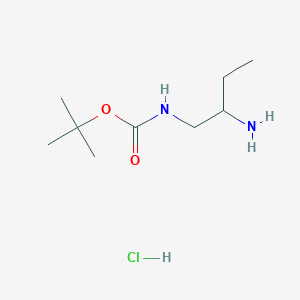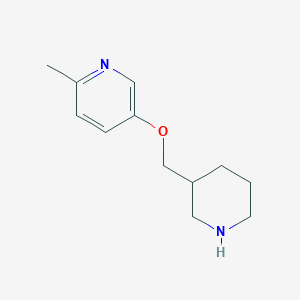
1-Benzyl-3,4-dihydroisoquinoline hydrochloride
Descripción general
Descripción
1-Benzyl-3,4-dihydroisoquinoline hydrochloride, also known as BDHQ, is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. It has a linear formula of C16H16ClN and a molecular weight of 257.766 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, one study describes a synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives. The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another study reports a photo-driven traceless group directed electron–donor–acceptor (EDA) complex reaction, which resulted in a series of novel 1-benzyl/allyl-3,4-dihydroisoquinoline compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a 3,4-dihydroisoquinoline ring, with a hydrochloride group attached to the nitrogen atom of the ring .
Physical And Chemical Properties Analysis
This compound has a linear formula of C16H16ClN and a molecular weight of 257.766 . Other physical and chemical properties are not well-documented.
Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
1-Benzyl-3,4-dihydroisoquinoline hydrochloride derivatives have been studied for their potential antiarrhythmic activity. Specifically, the hydrochlorides of these compounds were tested in a calcium chloride model, revealing significant antiarrhythmic properties. Isoquinolines with cycloalkanone fragments like cyclopentanone and cyclohexanone showed the highest antiarrhythmic index, surpassing the value for lidocaine (Mikhailovskii et al., 2017).
Antitumor Properties
In the context of cancer research, derivatives of 1-Benzyl-3,4-dihydroisoquinoline have been synthesized and tested for their ability to disrupt the cell cycle, particularly by arresting cells in the G1 phase. This was specifically observed in leukemia L 1210 cell lines. Certain structural features, such as an alpha-ketoimine moiety and hydrophobic groups at specific positions, were identified as crucial for potent antiproliferative activity (Bermejo et al., 2002).
Synthesis of Lamellarin U and G Trimethyl Ether
1-Benzyl-3,4-dihydroisoquinolines have been utilized as starting materials in the synthesis of complex organic compounds like lamellarin U and lamellarin G trimethyl ether. These syntheses highlight the versatility of these compounds in facilitating the introduction of acid-sensitive protecting groups, which are challenging under classical reaction conditions (Liermann & Opatz, 2008).
Analgesic and Anthelmintic Activities
Studies have also explored the potential of this compound derivatives in analgesic and anthelmintic applications. Specifically, hydrochlorides of certain isoquinolines exhibited significant analgesic effects in tests like the hot-plate and acetic-acid-induced writhing tests. Additionally, some derivatives displayed anthelmintic and insecticidal activities, surpassing the effectiveness of known agents like pyrantel and imidacloprid (Mikhailovskii et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as monoamine oxidase (mao)-a and-b, acetylcholine esterase (ache), and butyrylcholine esterase (bche) . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters, and AChE and BChE involved in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom and oxygen atom that can act as hydrogen bond donor/acceptor sites . This interaction could lead to changes in the conformation and function of the target enzymes, potentially inhibiting their activity.
Propiedades
IUPAC Name |
1-benzyl-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZXCXGKCQGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662282 | |
| Record name | 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26323-31-9 | |
| Record name | NSC78477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3,4-dihydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





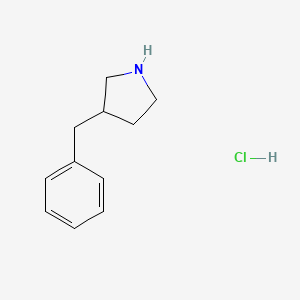

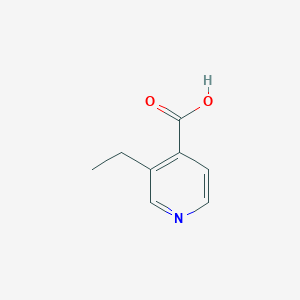
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
